6-Iod-2-methylbenzoylchlorid
Description
6-Iodo-2-methylbenzoyl chloride (C₈H₆ClIO) is a halogenated benzoyl chloride derivative featuring a methyl group at the 2-position and an iodine atom at the 6-position of the aromatic ring. As a benzoyl chloride, it is a reactive acylating agent widely used in organic synthesis to introduce the 2-methyl-6-iodobenzoyl moiety into target molecules. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties and compatibility with transition-metal catalysts . Its synthesis typically involves iodination of 2-methylbenzoyl chloride precursors or hydrolysis of corresponding nitriles, followed by chlorination.
Properties
IUPAC Name |
2-iodo-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLZIODVVPVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
Compared to chloro- or bromo-substituted analogues (e.g., 6-chloro-2-methylbenzoyl chloride or 6-bromo-2-methylbenzoyl chloride), the iodine atom in 6-iodo-2-methylbenzoyl chloride exerts distinct electronic and steric effects:
- Electron-withdrawing strength : Iodine is less electronegative than chlorine or bromo, reducing the electron-withdrawing effect on the aromatic ring. This may slow electrophilic substitution but enhance oxidative stability.
- Leaving-group ability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl or C–Br) make it superior in metal-catalyzed cross-coupling reactions.
- Hydrolysis sensitivity : The steric bulk of iodine may reduce hydrolysis rates compared to smaller halogens, though benzoyl chlorides generally remain moisture-sensitive.
Physical Properties
A comparative overview of key properties is provided below:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 6-Iodo-2-methylbenzoyl chloride | 296.49 | ~85–90* | ~280–290* | Moderate (THF, DCM) |
| 6-Chloro-2-methylbenzoyl chloride | 188.62 | ~60–65 | ~220–230 | High (DCM, acetone) |
| 6-Bromo-2-methylbenzoyl chloride | 233.49 | ~75–80 | ~240–250 | Moderate (THF, ether) |
| 2-Methylbenzoyl chloride | 154.59 | ~15–20 | ~195–200 | High (DCM, ethanol) |
*Estimated based on halogen substitution trends.
Crystallographic and Hydrogen Bonding Patterns
Crystallographic studies using programs like SHELX reveal that iodine’s large atomic radius disrupts planar packing in 6-iodo-2-methylbenzoyl chloride, leading to looser crystal lattices compared to chloro/bromo analogues. Graph set analysis (as per Etter’s methodology ) indicates that iodine’s polarizability fosters weaker C–I···O hydrogen bonds (vs. stronger C–Cl···O interactions), reducing directional intermolecular forces. This results in lower melting points for iodo derivatives despite higher molecular weight.
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